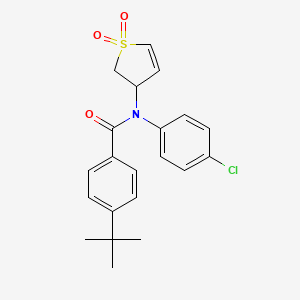
4-(tert-butyl)-N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex benzamide derivatives, including those similar to the compound , often involves the nucleophilic aromatic substitution reaction. For instance, Hsiao et al. (2000) demonstrated the synthesis of polyamides with ether linkages and ortho-phenylene units through the reaction of tert-butylcatechol with chloronitrobenzene, showcasing a methodology that could be relevant to synthesizing similar complex benzamides (Hsiao, Yang, & Chen, 2000).
Molecular Structure Analysis
The molecular structure of benzamide derivatives has been extensively studied through methods like X-ray diffraction, IR, NMR, and UV-Vis spectra, as seen in the work by Demir et al. (2016), who analyzed 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide (Demir et al., 2016). These techniques offer deep insights into the geometry, bond lengths, angles, and electronic properties, vital for understanding the fundamental characteristics of the compound.
Chemical Reactions and Properties
The reactivity and chemical behavior of similar compounds are often explored through their synthesis and subsequent reactions. For example, the formation of polyamic acid di-tert-butyl esters and their transformation into polyimides under specific conditions highlight the reactive nature and stability of these compounds under various chemical conditions (Ueda & Mori, 1993).
Physical Properties Analysis
The physical properties, including solubility, thermal stability, and film-forming ability of benzamide derivatives, are crucial for their practical applications. The work by Hsiao et al. (2000) and others demonstrates that these compounds exhibit remarkable solubility in polar solvents and high thermal stability, with glass transition temperatures often exceeding 200°C, underscoring their robustness and versatility (Hsiao, Yang, & Chen, 2000).
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents and stability under different conditions, define the applicability of these compounds in various fields. Studies like those conducted by Ellman et al. (2002) on N-tert-Butanesulfinyl imines provide insights into the versatility and potential chemical transformations of benzamide derivatives, showcasing their potential for diverse chemical applications (Ellman, Owens, & Tang, 2002).
科学的研究の応用
Synthetic Phenolic Antioxidants A Review of Environmental Occurrence, Fate, Human Exposure, and Toxicity.
Synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are used extensively in various industrial products to prolong shelf life by retarding oxidation. These compounds and their transformation products have been detected in multiple environmental matrices and human samples, indicating widespread exposure. The study highlights the need for research on novel SPAs with lower toxicity and environmental impact Runzeng Liu & S. Mabury (2020).
Environmental Pollution and Endocrine Interference
Environmental Water Pollution, Endocrine Interference and Ecotoxicity of 4-tert-Octylphenol A Review.
4-tert-Octylphenol, a byproduct of certain industrial processes and a raw material in others, is highlighted for its persistence and toxicity in the environment, especially its endocrine-disrupting effects. The review calls for more comprehensive studies to better understand its mechanisms of toxicity and to develop more efficient removal methods from environmental waters L. Olaniyan et al. (2020).
Applications in N-Heterocycle Synthesis
Applications of tert-butanesulfinamide in the Synthesis of N-heterocycles via Sulfinimines. This review focuses on the use of tert-butanesulfinamide, a chiral sulfinamide, in the asymmetric synthesis of amines and N-heterocycles, showing its importance in producing compounds with potential therapeutic applications. It covers methodologies developed over a decade for synthesizing piperidines, pyrrolidines, azetidines, and their derivatives, which are key structures in many natural products and medicines R. Philip et al. (2020).
特性
IUPAC Name |
4-tert-butyl-N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO3S/c1-21(2,3)16-6-4-15(5-7-16)20(24)23(18-10-8-17(22)9-11-18)19-12-13-27(25,26)14-19/h4-13,19H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULCPZJLNPMHHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

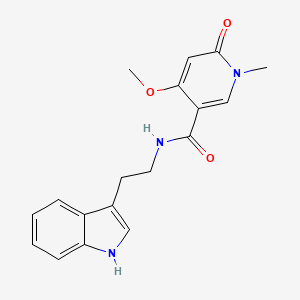
![N-(3-methyl-4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2481845.png)
![N-(4-isopropylbenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2481846.png)

![N,N-Dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide](/img/structure/B2481849.png)
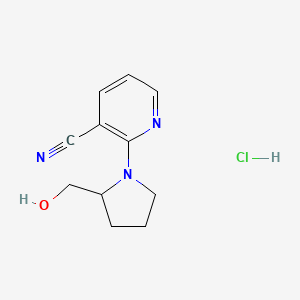
![butyl 4-[5-[(E)-3-[[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]amino]-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2481851.png)
![N-mesityl-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2481852.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-ethoxyethan-1-one](/img/structure/B2481853.png)
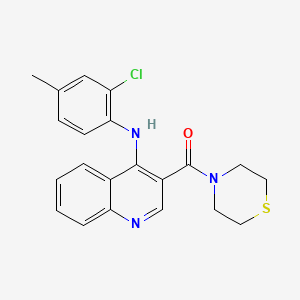
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(phenylsulfanyl)propanamide](/img/structure/B2481858.png)
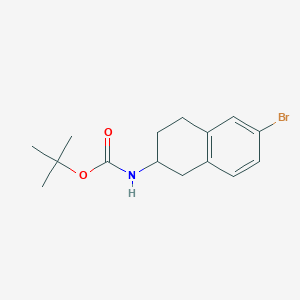

![Methyl 2-{[(tert-butoxycarbonyl)amino]methyl}-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2481863.png)